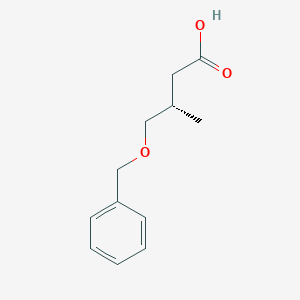
(3S)-3-methyl-4-phenylmethoxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-methyl-4-phenylmethoxybutanoic acid is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by its butanoic acid backbone, with a methyl group at the third carbon and a phenylmethoxy group at the fourth carbon. The stereochemistry at the third carbon is specified as (3S), indicating the spatial arrangement of the substituents around this chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methyl-4-phenylmethoxybutanoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a butanoic acid derivative with a phenylmethoxy group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the alkylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of chiral catalysts or auxiliaries can help in achieving the desired stereochemistry efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-methyl-4-phenylmethoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(3S)-3-methyl-4-phenylmethoxybutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3S)-3-methyl-4-phenylmethoxybutanoic acid exerts its effects depends on its interaction with specific molecular targets. The chiral center allows for selective binding to enzymes or receptors, influencing biological pathways. For instance, the compound may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-methyl-4-phenylmethoxybutanoic acid: The enantiomer of the compound with opposite stereochemistry at the third carbon.
3-methyl-4-phenylbutanoic acid: Lacks the methoxy group, leading to different chemical properties.
4-phenylmethoxybutanoic acid: Lacks the methyl group at the third carbon.
Uniqueness
(3S)-3-methyl-4-phenylmethoxybutanoic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral studies.
Propriétés
Numéro CAS |
64190-49-4 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
(3S)-3-methyl-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C12H16O3/c1-10(7-12(13)14)8-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)/t10-/m0/s1 |
Clé InChI |
UGBWZCMPGYFVDL-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](CC(=O)O)COCC1=CC=CC=C1 |
SMILES canonique |
CC(CC(=O)O)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


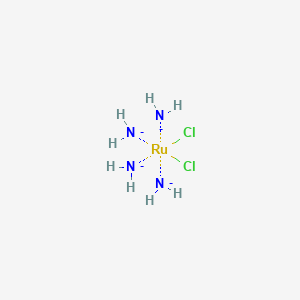
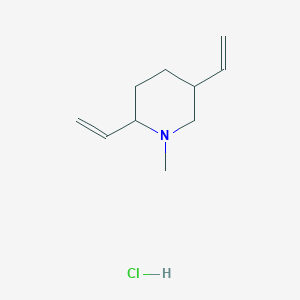
![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)


![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)
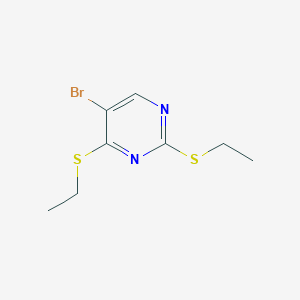
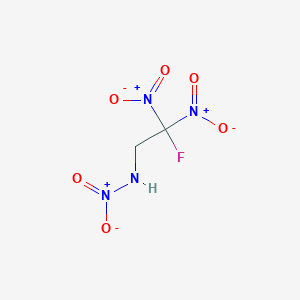
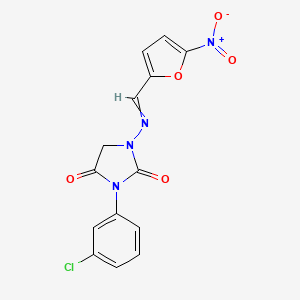

![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)

![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
